Methyl 7-iodohept-2-enoate
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Overview
Description
Methyl 7-iodohept-2-enoate is an organic compound with the molecular formula C8H13IO2 It is an ester derivative, characterized by the presence of an iodine atom attached to the seventh carbon of a hept-2-enoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 7-iodohept-2-enoate can be synthesized through several methods. One common approach involves the iodination of methyl hept-2-enoate. The reaction typically uses iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination processes. These processes are optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-iodohept-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as halides or amines, under suitable conditions.
Reduction Reactions: The double bond in the hept-2-enoate chain can be reduced using hydrogenation catalysts to form saturated derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of methyl 7-chlorohept-2-enoate or methyl 7-aminohept-2-enoate.
Reduction: Formation of methyl 7-iodoheptanoate.
Oxidation: Formation of methyl 7-iodohept-2-en-1-ol or methyl 7-iodohept-2-en-1-one.
Scientific Research Applications
Methyl 7-iodohept-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 7-iodohept-2-enoate involves its reactivity due to the presence of the iodine atom and the double bond. The iodine atom acts as a good leaving group, facilitating substitution reactions. The double bond provides a site for addition reactions, making the compound versatile in various synthetic pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 7-chlorohept-2-enoate
- Methyl 7-bromohept-2-enoate
- Methyl 7-aminohept-2-enoate
Uniqueness
Methyl 7-iodohept-2-enoate is unique due to the presence of the iodine atom, which is larger and more polarizable than chlorine or bromine. This makes it more reactive in substitution reactions and provides distinct reactivity patterns compared to its chloro and bromo analogs .
Properties
CAS No. |
148192-28-3 |
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Molecular Formula |
C8H13IO2 |
Molecular Weight |
268.09 g/mol |
IUPAC Name |
methyl 7-iodohept-2-enoate |
InChI |
InChI=1S/C8H13IO2/c1-11-8(10)6-4-2-3-5-7-9/h4,6H,2-3,5,7H2,1H3 |
InChI Key |
SQEVJCLLBCZTSI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CCCCCI |
Origin of Product |
United States |
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